Akt inhibitor VIII (CAS 612847-09-3), frequently designated as Akti-1/2, is a highly selective, cell-permeable allosteric inhibitor of protein kinase B (PKB/Akt). Unlike broad-spectrum ATP-competitive kinase inhibitors, it binds specifically to the pleckstrin homology (PH) domain-kinase domain interface, locking the enzyme in an inactive conformation . In procurement contexts, it is primarily sourced as a precision biochemical tool for isolating Akt1 and Akt2 signaling, offering a distinct selectivity profile that spares Akt3. By avoiding the ATP-binding pocket, it circumvents the off-target AGC kinase cross-reactivity commonly associated with conventional active-site inhibitors, making it an essential baseline material for high-fidelity signal transduction assays.
Substituting Akt inhibitor VIII with pan-Akt ATP-competitive inhibitors (like Capivasertib) or upstream PI3K inhibitors (like Wortmannin) fundamentally alters experimental outcomes and compromises assay reproducibility . ATP-competitive analogs fail to lock the PH-domain conformation and frequently exhibit cross-reactivity with structurally related AGC kinases such as PKA, PKC, and SGK, introducing off-target variables [1]. Furthermore, upstream PI3K inhibitors suppress the entire PIP3 signaling network, confounding Akt-specific downstream effects with parallel pathway disruptions. Even among allosteric inhibitors, generic substitution with MK-2206 compromises isoform selectivity; MK-2206 robustly inhibits Akt3, whereas Akt inhibitor VIII provides a critical ~36-fold selectivity window to spare Akt3 activity, a necessary feature for precise isoform mapping .
Akt inhibitor VIII demonstrates highly selective inhibition of Akt1 (IC50 = 58 nM) and Akt2 (IC50 = 210 nM) while exhibiting markedly lower potency against Akt3 (IC50 = 2.12 µM). In contrast, the pan-Akt allosteric inhibitor MK-2206 inhibits all three isoforms with tight potency (Akt1/2/3 IC50s = 8/12/65 nM), and the ATP-competitive inhibitor Capivasertib is equipotent across all three (IC50 = 3/8/8 nM) . This gives Akt inhibitor VIII an approximate 36-fold selectivity for Akt1 over Akt3, compared to MK-2206's ~8-fold window.
| Evidence Dimension | Isoform IC50 Selectivity Ratio (Akt1 vs Akt3) |
| Target Compound Data | Akt inhibitor VIII: ~36-fold selectivity (58 nM vs 2119 nM) |
| Comparator Or Baseline | MK-2206: ~8-fold selectivity (8 nM vs 65 nM); Capivasertib: 1-fold (3 nM vs 8 nM) |
| Quantified Difference | 4.5x greater Akt1/Akt3 selectivity window than MK-2206 |
| Conditions | Cell-free in vitro kinase assays |
Procuring this specific compound is essential for research requiring the functional isolation of Akt1/2 from Akt3, avoiding the pan-isoform suppression caused by standard clinical-stage inhibitors.
Because Akt inhibitor VIII binds the PH-kinase domain interface (specifically requiring Trp80), it exhibits no inhibitory effect against PH-domain-lacking Akts or closely related AGC family kinases (PKA, PKC, and SGK) even at concentrations up to 50 µM . Conversely, ATP-competitive pan-Akt inhibitors like Capivasertib (AZD5363) demonstrate significant off-target activity toward P70S6K and PKA due to active-site conservation across the AGC family [1].
| Evidence Dimension | Off-target AGC kinase inhibition threshold |
| Target Compound Data | Akt inhibitor VIII: No inhibition of PKA/PKC/SGK at 50 µM |
| Comparator Or Baseline | Capivasertib (AZD5363): Similar inhibitory activity towards P70S6K/PKA as to Akt |
| Quantified Difference | Absolute functional separation from off-target AGC kinases up to 50 µM |
| Conditions | Kinase selectivity profiling against AGC family members |
Ensures that observed cellular phenotypes are strictly Akt1/2-dependent, eliminating confounding variables in assay reproducibility and avoiding the need for complex off-target deconvolution.
Akt inhibitor VIII's mechanism relies entirely on the PH-in conformation. Consequently, it shows dramatically reduced efficacy against Akt1-E17K and W80A mutants, which disrupt the PH-kinase interdomain interaction. In contrast, ATP-competitive inhibitors (e.g., AZD5363) and certain newer allosteric inhibitors (e.g., ARQ 092) retain high potency against the E17K mutant [1].
| Evidence Dimension | Efficacy against Akt1-E17K activating mutation |
| Target Compound Data | Akt inhibitor VIII: Decreased sensitivity / marginal inhibition |
| Comparator Or Baseline | Capivasertib (AZD5363) / Ipatasertib: Increased or retained sensitivity |
| Quantified Difference | Divergent efficacy profile based strictly on PH-domain structural integrity |
| Conditions | In vitro kinase assays and mutant-expressing cell lines |
Makes the compound an indispensable negative-control probe for validating whether a biological system's Akt hyperactivation is driven by E17K-like structural uncoupling.
Procurement of Akt inhibitor VIII allows for direct intervention at the Akt node without altering upstream signaling. Baseline PI3K inhibitors like Wortmannin or LY294002 suppress the entire PIP3 production network, which inadvertently affects parallel PIP3-dependent, Akt-independent pathways. Akt inhibitor VIII blocks basal and stimulated Akt1/2 phosphorylation (e.g., at 1 µM in rat hepatoma cells) while leaving PIP3 synthesis intact .
| Evidence Dimension | Upstream PIP3 network disruption |
| Target Compound Data | Akt inhibitor VIII: 0% disruption of PIP3 synthesis |
| Comparator Or Baseline | Wortmannin / LY294002: Complete suppression of PIP3 synthesis |
| Quantified Difference | Absolute isolation of Akt from parallel PI3K effectors |
| Conditions | Cellular signaling assays (e.g., insulin-stimulated hepatocytes) |
Critical for assay designs that must distinguish Akt-specific downstream events from broader PI3K pathway pleiotropy, avoiding the broad toxicity of upstream inhibitors.
Ideal for dissecting the distinct roles of Akt1 and Akt2 in cell survival and metabolism without confounding interference from Akt3. Its 36-fold selectivity window makes it the preferred procurement choice over MK-2206 for precise isoform mapping .
Used as a benchmark allosteric tool compound in kinase selectivity panels. Because it avoids the ATP-binding pocket entirely, it is optimal for assays requiring absolute non-interference with related AGC kinases like PKA, PKC, and SGK at concentrations up to 50 µM .
Procured for negative-selection assays in cancer models harboring the Akt1-E17K or W80A mutations. Its inability to inhibit these structurally uncoupled mutants provides a clear phenotypic contrast when run alongside ATP-competitive pan-Akt inhibitors like Capivasertib [1].
Essential for metabolic studies, such as insulin-regulated FOXO1 expression in hepatocytes, where upstream PI3K inhibitors like Wortmannin would cause unacceptable off-target effects on parallel PIP3-dependent pathways .